molecular formula C25H21ClN4O2S2 B2646541 3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1028649-01-5

3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide

Cat. No.: B2646541
CAS No.: 1028649-01-5
M. Wt: 509.04
InChI Key: VBLJYPIXKNFXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[1,2-c]quinazolinone class, characterized by a bicyclic heteroaromatic core fused with a propanamide side chain. The structure features a 2-chlorobenzylsulfanyl substituent at position 5 of the imidazoquinazolinone ring and a thiophen-2-ylmethyl group attached to the propanamide moiety.

Properties

IUPAC Name

3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O2S2/c26-19-9-3-1-6-16(19)15-34-25-29-20-10-4-2-8-18(20)23-28-21(24(32)30(23)25)11-12-22(31)27-14-17-7-5-13-33-17/h1-10,13,21H,11-12,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLJYPIXKNFXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide is a member of the imidazoquinazoline class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Imidazoquinazoline Core : Known for various bioactivities.
  • Chlorophenyl Group : May enhance interaction with biological targets.
  • Sulfanyl Group : Contributes to reactivity and potential enzyme inhibition.
  • Thiophenyl Group : Impacts pharmacokinetics and binding affinity.

Anticancer Activity

Research indicates that imidazoquinazolines exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines. The compound's structure suggests potential inhibition of key signaling pathways involved in tumor growth.

  • Case Study : A study on similar quinazoline derivatives demonstrated IC50 values ranging from 3.35 to 5.59 μg/mL against multiple cancer cell lines, indicating strong cytotoxic effects .

Antimicrobial Properties

Compounds in the imidazoquinazoline class have also been evaluated for antimicrobial activity. The presence of the sulfanyl group is critical for enhancing the antimicrobial efficacy of these compounds.

  • Research Findings : Quinazoline derivatives have shown broad-spectrum antimicrobial activity, making them promising candidates for further development .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, as suggested by related studies on quinazoline derivatives that inhibit pro-inflammatory cytokine production.

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : Binding to specific kinases or proteases.
  • Receptor Modulation : Interacting with cellular receptors involved in growth and proliferation.
  • Signal Transduction Pathway Alteration : Influencing pathways such as MAPK or PI3K/Akt.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar imidazoquinazoline derivatives:

Compound NameStructure SimilaritiesNotable ActivitiesIC50 Range (μg/mL)
Compound ASimilar coreAnticancer4.17 - 5.99
Compound BThiophenyl groupAntimicrobial3.56 - 5.39
This CompoundUnique chlorophenylAnti-inflammatoryTBD

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The imidazoquinazoline derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit cell wall synthesis and disrupt metabolic pathways.
  • Case Study : A study demonstrated that derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating potential use as antibacterial agents .

Anticancer Properties

The quinazoline derivatives are also being investigated for their anticancer properties:

  • Cytotoxicity Testing : In vitro studies have shown that compounds bearing the imidazoquinazoline moiety can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle progression.
  • Case Study : A recent publication highlighted the synthesis and evaluation of imidazoquinazoline derivatives, revealing promising cytotoxic effects against various cancer cell lines .

Other Biological Activities

In addition to antimicrobial and anticancer activities, this compound may possess other pharmacological properties:

  • Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that certain imidazoquinazolines may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative disorders.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : The 2-chlorobenzyl group in the target compound may enhance electrophilicity and receptor binding compared to methyl or methoxy substituents .
  • Heteroaromatic Moieties : Thiophen-2-ylmethyl (target) vs. furylmethyl () alters electronic density; thiophene’s sulfur atom may improve hydrophobic interactions in enzyme pockets .
  • Sulfanyl Linkers: The sulfanyl group in all compounds facilitates covalent or non-covalent interactions with cysteine residues in target proteins, a common feature in kinase inhibitors .

Comparative Yields :

  • reports yields of 68–95% for propanamide derivatives using HBTU-mediated coupling, suggesting efficient methodology applicable to the target compound .
  • achieved 83% yield for N-(5-methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide, highlighting the impact of nitro groups on reaction efficiency .

Bioactivity and Target Interactions

While direct bioactivity data for the target compound is unavailable, analogues provide insights:

  • Enzyme Inhibition : Compound 8h () inhibited alkaline phosphatase (IC₅₀: 0.89 µM), indicating that sulfanyl-oxadiazole motifs are critical for enzyme interaction .
  • Antioxidant Potential: Phenylpropanoid derivatives () demonstrated radical scavenging activity, though the target compound’s chloro and thiophene groups may redirect bioactivity toward other pathways .

Computational and Spectral Comparisons

  • IR/NMR Trends : The target compound’s IR spectrum would show peaks for N–H (3350 cm⁻¹), C=O (1680 cm⁻¹), and C–S (620 cm⁻¹), consistent with ’s data .
  • Molecular Similarity : Tanimoto coefficients () could quantify structural overlap with analogues; e.g., the target and ’s compound likely share >80% similarity due to conserved core and propanamide chain .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

Methodological Answer: The synthesis of this compound involves multi-step reactions, often starting with thiourea intermediates or substituted amino acids. Key strategies include:

  • Stepwise functionalization : Use of S-amino acids and phenylisothiocyanate in Et₃N/DMF-H₂O to form imidazolidinone cores, followed by sulfanyl and thiophenemethyl group incorporation .
  • Coupling reactions : Chloroacetyl chloride or HBTU-mediated amide bond formation under inert conditions (e.g., dioxane or DMF) to attach the thiophene-methyl propanamide moiety .
  • Yield optimization : Recrystallization from ethanol-DMF mixtures improves purity (e.g., achieving 95.7% yield for analogous derivatives) .

Q. Critical Parameters :

  • Temperature control (20–25°C for chloroacetyl chloride coupling) .
  • Solvent selection (e.g., DMF for polar intermediates, dioxane for non-polar steps).

Q. Which analytical techniques are critical for structural validation and purity assessment?

Methodological Answer:

  • 1H/13C-NMR : Confirm regioselectivity of sulfanyl and thiophene-methyl groups. For example, imidazoquinazolinone protons appear at δ 7.2–8.5 ppm, while thiophene protons resonate at δ 6.8–7.3 ppm .
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfanyl (C-S at ~650 cm⁻¹) .
  • HPLC : Quantify purity (>98%) using C18 columns with acetonitrile/water gradients, particularly for detecting byproducts from incomplete coupling .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to predict electron distribution in the imidazoquinazolinone core, identifying sites for electrophilic substitution (e.g., adding electron-withdrawing groups to enhance stability) .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. For example, thiophene-methyl groups may improve hydrophobic interactions in binding pockets .
  • AI-driven optimization : Train models on existing bioactivity data to predict SAR trends, reducing trial-and-error synthesis (e.g., COMSOL Multiphysics for reaction simulation) .

Q. How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Purity validation : Re-test compounds using standardized HPLC protocols to rule out impurity-driven artifacts .
  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time). For example, anticancer activity may vary due to mitochondrial vs. nuclear targeting .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers in datasets, particularly for derivatives with conflicting cytotoxicity reports .

Q. What strategies mitigate side reactions during sulfanyl and thiophene group incorporation?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., imidazoquinazolinone NH groups) with Boc or Fmoc to prevent undesired substitutions .
  • Catalyst optimization : Use Pd/C or CuI for selective cross-coupling of thiophene-methyl moieties, minimizing disulfide byproducts .
  • In situ monitoring : Employ Raman spectroscopy to detect intermediate thiourea formation and adjust reaction time .

Q. What role does heterogeneous catalysis play in synthesizing this compound?

Methodological Answer:

  • Solid-supported catalysts : Zeolite-immobilized catalysts improve sulfanyl group attachment efficiency (e.g., reducing reaction time from 24h to 6h) .
  • Flow chemistry : Continuous-flow reactors with immobilized enzymes (e.g., lipases) enhance stereoselectivity during propanamide synthesis .

Data Contradiction Analysis

Q. Example Table: Yield Variations in Analogous Derivatives

Derivative SubstitutionYield (%)Key ConditionsReference
5-Methylisoxazol-3-yl95.7Et₃N/DMF, 25°C
4-Sulfamoylphenyl68.6HBTU, DMF
2,5-Dimethylpyrrole28.0Acetic acid, 1,4-dioxane

Analysis : Lower yields in pyrrole derivatives (28%) highlight steric hindrance challenges, necessitating solvent polarity adjustments (e.g., switching from dioxane to DMSO) .

Integration of Experimental and Computational Workflows

Q. How can experimental data be integrated with computational models to accelerate discovery?

Methodological Answer:

  • Feedback loops : Use experimental NMR data to refine DFT-optimized molecular geometries, improving docking accuracy .
  • Machine learning : Train models on HPLC retention times to predict solubility profiles of new derivatives .
  • High-throughput screening : Pair robotic synthesis with real-time computational prioritization (e.g., ICReDD’s reaction path search methods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.